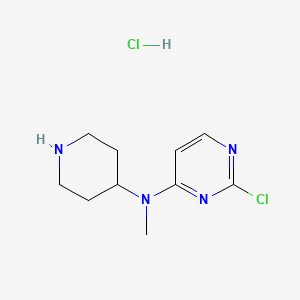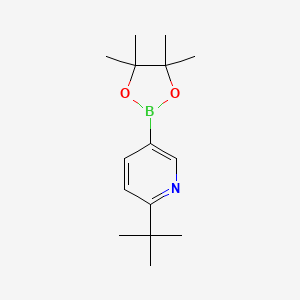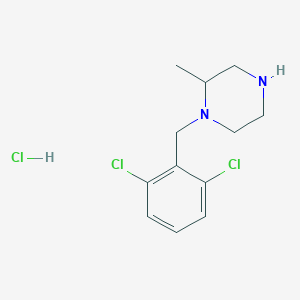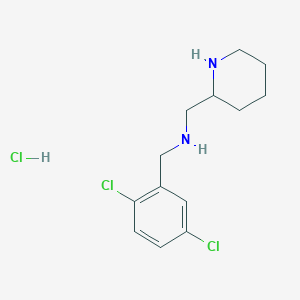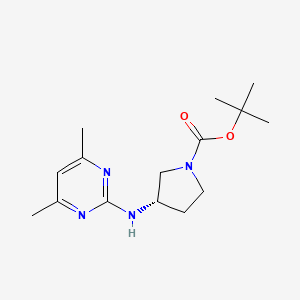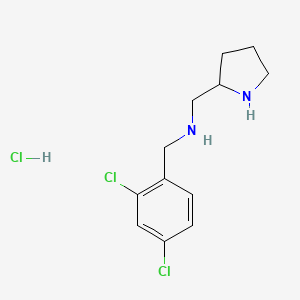
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, a pyrrolidine ring, and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with pyrrolidine under basic conditions to form the intermediate (2,4-dichlorobenzyl)-pyrrolidine.
Amine Introduction: The intermediate is then treated with an amine source, such as methylamine, under controlled conditions to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets the required purity standards.
化学反应分析
Types of Reactions
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to investigate the effects of chlorine-substituted benzyl groups on biological systems. It serves as a model compound for studying the interactions of similar structures with biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the synthesis of various industrial products.
作用机制
The mechanism of action of (2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2,4-Dichloro-benzyl)-pyrrolidine: Lacks the amine group, making it less versatile in certain applications.
(2,4-Dichloro-benzyl)-methylamine: Lacks the pyrrolidine ring, affecting its structural properties and reactivity.
(2,4-Dichloro-benzyl)-amine: Simplified structure with different reactivity and applications.
Uniqueness
(2,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is unique due to the combination of the benzyl group with chlorine substitutions, the pyrrolidine ring, and the amine group. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWWFWXAAYJBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B7897532.png)
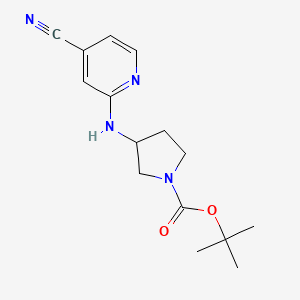
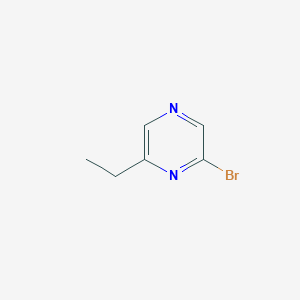
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897543.png)
![2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897565.png)
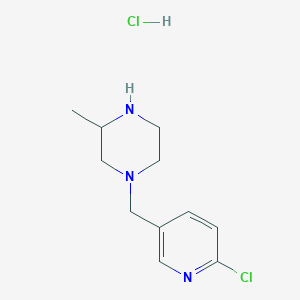
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897577.png)
![3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897592.png)
